Docosanoato de sodio

Descripción general

Descripción

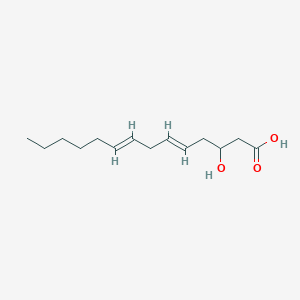

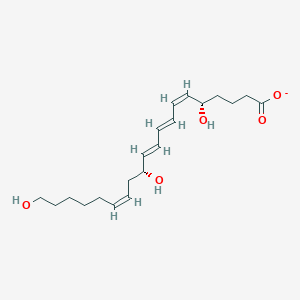

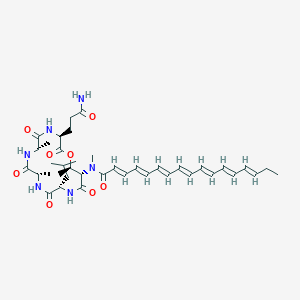

Sodium docosanoate, also known as Sodium docosanoate, is a useful research compound. Its molecular formula is C22H44NaO2 and its molecular weight is 363.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Sodium docosanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium docosanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

El behenato de sodio tiene un potencial significativo en la industria farmacéutica debido a sus propiedades como excipiente lipídico. Puede utilizarse como modificador de la velocidad de liberación en sistemas de liberación controlada de fármacos . Su capacidad para modificar la liberación de principios farmacéuticos activos lo hace valioso para crear medicamentos con horarios de dosificación específicos.

Productos de cuidado personal

En el ámbito del cuidado personal, el behenato de sodio funciona como un agente limpiador. Se utiliza en formulaciones para productos como jabones y champús, donde contribuye a la capacidad del producto para limpiar eficazmente sin eliminar los aceites naturales .

Industria cosmética

El behenato de sodio se emplea como agente emulsionante en cosmética. Ayuda a estabilizar y mantener la consistencia de productos como cremas y lociones, asegurando que permanezcan homogéneos durante su vida útil .

Industria alimentaria

Como aditivo alimentario, el behenato de sodio puede actuar como lubricante en la producción de ciertos artículos alimenticios. Ayuda a evitar que se peguen y mejora la textura de los productos alimenticios durante los procesos de fabricación .

Industria textil

En la industria textil, el behenato de sodio se utiliza como agente dispersante. Ayuda a la distribución uniforme de los tintes y otros productos químicos durante el proceso de fabricación textil, lo que resulta en una coloración uniforme y un acabado de las telas .

Formulaciones para el cuidado del cabello

Los derivados del behenato de sodio, como la behenamidopropil dimetilamina, presentan un comportamiento único en las formulaciones para el cuidado del cabello. Proporcionan un rendimiento de acondicionamiento superior, mejoras en la reducción de la fuerza de peinado y efectos de protección del color en los productos para el cabello .

Aplicaciones medioambientales

Debido a su naturaleza biodegradable, el behenato de sodio se considera una alternativa ecológica a los tensioactivos tradicionales. Ofrece una mejor biodegradación y una menor toxicidad acuática, lo que lo convierte en una opción más sostenible para diversas aplicaciones .

Mecanismo De Acción

Target of Action

Sodium docosanoate, also known as sodium behenate, is a type of bile salt. Bile salts are bioactive molecules that play a crucial role in the digestion and absorption of dietary fats in the intestines . The primary targets of sodium docosanoate are the fat molecules in the gut. By interacting with these molecules, sodium docosanoate aids in their breakdown and absorption .

Mode of Action

Sodium docosanoate acts as a surfactant, reducing the surface tension of the stool, which allows more intestinal water and fat to combine with the stool . This action makes the stool softer and easier to pass, thereby alleviating constipation . Sodium docosanoate can be administered orally or rectally .

Biochemical Pathways

The action of sodium docosanoate affects the biochemical pathways involved in stool formation and excretion. By increasing the water and fat content in the stool, sodium docosanoate alters the physical properties of the stool, making it softer and easier to pass . This action can influence the gut motility and the overall process of defecation.

Result of Action

The primary result of sodium docosanoate’s action is the softening of the stool and the facilitation of bowel movements . This effect can help alleviate constipation and improve the overall health and comfort of individuals suffering from this condition .

Action Environment

The action of sodium docosanoate can be influenced by various environmental factors. For instance, the presence of dietary fats can enhance the surfactant action of sodium docosanoate, thereby increasing its effectiveness in softening the stool . Additionally, the pH of the gut environment can also impact the ionization state of sodium docosanoate, potentially affecting its surfactant properties

Análisis Bioquímico

Biochemical Properties

Sodium docosanoate plays a significant role in biochemical reactions, particularly as a surfactant. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with lipase enzymes, which catalyze the hydrolysis of fats. Sodium docosanoate can act as a substrate for these enzymes, leading to the breakdown of fatty acids. Additionally, it interacts with membrane proteins, influencing membrane fluidity and permeability .

Cellular Effects

Sodium docosanoate affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, sodium docosanoate can modulate the activity of signaling molecules such as protein kinases, which play a crucial role in cell growth and differentiation. It also affects the expression of genes involved in lipid metabolism, leading to changes in cellular lipid composition .

Molecular Mechanism

At the molecular level, sodium docosanoate exerts its effects through several mechanisms. It binds to specific receptors on the cell membrane, triggering a cascade of intracellular signaling events. This binding can lead to the activation or inhibition of enzymes, such as lipases and kinases, which in turn affect various cellular processes. Sodium docosanoate also influences gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium docosanoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that sodium docosanoate remains stable under standard laboratory conditions, but its activity can decrease over time due to gradual degradation. Long-term exposure to sodium docosanoate can lead to alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of sodium docosanoate vary with different dosages in animal models. At low doses, it can enhance lipid metabolism and improve cellular function. At high doses, sodium docosanoate may exhibit toxic effects, including cellular damage and inflammation. Threshold effects have been observed, where a specific dosage range leads to optimal benefits, while exceeding this range results in adverse effects .

Metabolic Pathways

Sodium docosanoate is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acyl-CoA synthetase, which catalyzes the activation of fatty acids for subsequent metabolic processes. Sodium docosanoate can also influence metabolic flux by altering the levels of key metabolites, such as acetyl-CoA and malonyl-CoA, which are essential for fatty acid synthesis and oxidation .

Transport and Distribution

Within cells and tissues, sodium docosanoate is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via fatty acid transport proteins and distributed to various cellular compartments. Sodium docosanoate’s localization and accumulation are influenced by its interactions with intracellular binding proteins, which facilitate its transport to specific organelles such as the endoplasmic reticulum and mitochondria .

Subcellular Localization

Sodium docosanoate exhibits distinct subcellular localization patterns, which affect its activity and function. It is primarily localized in the endoplasmic reticulum and mitochondria, where it participates in lipid metabolism and energy production. Targeting signals and post-translational modifications play a crucial role in directing sodium docosanoate to these specific compartments, ensuring its proper function within the cell .

Propiedades

| { "Design of the Synthesis Pathway": "Sodium docosanoate can be synthesized through the saponification of docosanoic acid with sodium hydroxide.", "Starting Materials": [ "Docosanoic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Add docosanoic acid to a round-bottom flask.", "Add a solution of sodium hydroxide in water to the flask.", "Heat the mixture under reflux for several hours.", "Allow the mixture to cool to room temperature.", "Acidify the mixture with hydrochloric acid to pH 2-3.", "Extract the resulting sodium docosanoate with ether.", "Wash the ether layer with water and dry over anhydrous sodium sulfate.", "Evaporate the ether to obtain the pure sodium docosanoate." ] } | |

Número CAS |

5331-77-1 |

Fórmula molecular |

C22H44NaO2 |

Peso molecular |

363.6 g/mol |

Nombre IUPAC |

sodium;docosanoate |

InChI |

InChI=1S/C22H44O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24); |

Clave InChI |

NILBZLMLWALYTH-UHFFFAOYSA-N |

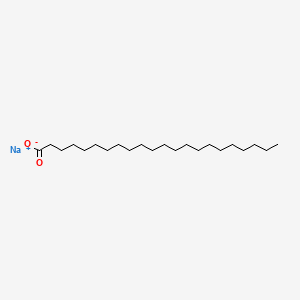

SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCCCC(=O)O.[Na] |

| 5331-77-1 | |

Números CAS relacionados |

112-85-6 (Parent) |

Sinónimos |

ehenic acid behenic acid, aluminum salt behenic acid, barium salt behenic acid, cadmium salt behenic acid, ferrium (+3) salt behenic acid, lithium salt behenic acid, potassium salt behenic acid, silver (+1) salt behenic acid, sodium salt behenic acid, zinc salt docosanoic acid |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

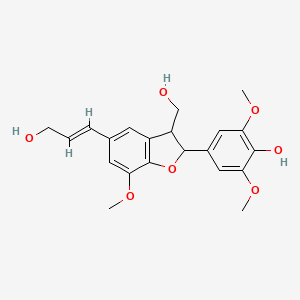

![(5S,6R,9S,10R)-10-isocyano-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-ene](/img/structure/B1260025.png)

![(2R,3R)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1260034.png)